molecular formula C12H21NO4 B12941264 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

Cat. No.: B12941264
M. Wt: 243.30 g/mol
InChI Key: LEFBERMUUFOGBV-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is a specialized heterocyclic building block of significant value in medicinal chemistry and drug discovery . The scaffold of pyrrolidine is a privileged structure in pharmaceutical design, and this particular compound, featuring a tert-butoxycarbonyl (Boc) protecting group and an ethyl side chain, is engineered for further synthetic elaboration . Its primary research application lies in serving as a key intermediate for the synthesis of more complex molecules, particularly through the functionalization of its carboxylic acid moiety . Compounds based on the pyrrolidine structure are frequently explored in the development of protein kinase inhibitors, as seen in related patent literature, highlighting the strategic importance of such intermediates in creating targeted therapies . Furthermore, chiral pyrrolidine-2-carboxylic acid derivatives are recognized for their utility as chiral derivatization reagents (CDRs) in the separation and ultrasensitive detection of amine enantiomers using advanced techniques like HPLC-MS/MS . This enables critical pharmacokinetic and pharmacological studies for single enantiomers in biological samples, underscoring the compound's role in supporting chiral analysis and metabolomics research . For Research Use Only. Not for medical, diagnostic, or consumer use.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

LEFBERMUUFOGBV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate, potassium carbonate, or sterically hindered organic amines (e.g., diisopropylethylamine). The reaction is typically conducted in solvents like tetrahydrofuran (THF) or THF/water mixtures at temperatures ranging from 10°C to 30°C for 1 to 6 hours until completion.

Reagents & Conditions Details Yield (%)
Pyrrolidine derivative + Boc2O THF or THF/water, 10–30°C, 1–6 h >90% (typical)
Base: Sodium carbonate or organic amine To neutralize and catalyze the reaction

This step ensures selective protection of the nitrogen, facilitating subsequent functionalization steps.

Formation of the Carboxylic Acid at the 2-Position

The carboxylic acid group at the 2-position is typically introduced or modified by:

  • Hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) using lithium hydroxide (LiOH) in aqueous THF at room temperature overnight.
  • Carboxylation of organolithium intermediates by bubbling carbon dioxide (dry ice) into the reaction mixture at low temperatures (-100°C to -60°C).
  • Oxidation or other functional group transformations on the pyrrolidine ring.

The hydrolysis step is mild and efficient, yielding the free acid quantitatively.

Purification and Isolation

The final product is isolated by conventional methods such as:

  • Extraction with organic solvents (ethyl acetate, dichloromethane).
  • Drying over anhydrous magnesium sulfate or sodium sulfate.
  • Column chromatography or recrystallization to achieve high purity.

Yields for the overall process typically range from 75% to over 90%, depending on the step and scale.

Detailed Example Procedure (Adapted from Patent EP3015456A1)

Step Procedure Conditions & Notes Yield (%)
1 Boc protection of 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate Stir with di-tert-butyl dicarbonate, 4-dimethylaminopyridine catalyst, tertiary butanol, 25°C overnight 91.9
2 Lithiation with n-butyllithium at -78°C, followed by addition of formic pivalic anhydride Maintain temperature below -70°C, stir 3 h, warm to 5°C, quench with acetic acid and water 90.5
3 Acid hydrolysis of ester to carboxylic acid LiOH in water/THF, 25°C overnight 100
4 Purification Column chromatography

This sequence yields the Boc-protected pyrrolidine carboxylic acid with an ethyl substituent at the 4-position in high purity and yield.

Comparative Analysis of Preparation Methods

Aspect Method Using Boc2O & Base (EP3015456A1) Method Using Organolithium & CO2 (WO2019232010A1) Method Using N,O-Dimethylhydroxylamine (CN102351780A)
Boc Protection Di-tert-butyl dicarbonate, base, mild conditions Similar conditions with alkali carbonate or amine Boc protection via reaction with Boc2O in alkaline medium
Introduction of 4-Ethyl Group Lithiation and electrophilic substitution at low temp Organolithium intermediate reacted with CO2, then further functionalization Grignard reagent reaction on N,O-dimethylhydroxylamine intermediate
Carboxylic Acid Formation Hydrolysis of ester with LiOH Carboxylation with CO2, hydrolysis steps Hydrolysis and oxidation steps
Reaction Temperature 25°C to -78°C depending on step -100°C to 30°C Room temperature to mild heating
Yield 75–95% per step 80–90% per step >75% in final step
Advantages Mild, cost-effective, scalable High stereoselectivity, well-controlled Fewer steps, shorter reaction time

Research Findings and Notes

  • The use of di-tert-butyl dicarbonate for Boc protection is well-established, providing high yields under mild conditions without harsh reagents.
  • Low-temperature lithiation followed by electrophilic substitution allows for stereoselective introduction of the ethyl group at the 4-position, critical for biological activity.
  • Hydrolysis of ester intermediates to carboxylic acids using LiOH in aqueous THF is efficient and quantitative, preserving stereochemistry.
  • Alternative methods using N,O-dimethylhydroxylamine intermediates reduce the number of steps and reaction time, improving overall process efficiency.
  • Purification by column chromatography or recrystallization ensures high purity suitable for pharmaceutical applications.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, base (Na2CO3, DIPEA) 10–30°C 1–6 h >90 Mild, selective
Lithiation & Alkylation n-Butyllithium, THF, electrophile -78°C 1–4 h 75–90 Stereoselective substitution
Carboxylation CO2 (dry ice), organolithium intermediate -100 to -60°C 1–24 h 80–90 Efficient carboxylation
Ester Hydrolysis LiOH, THF/H2O 25°C Overnight ~100 Quantitative conversion
Purification Column chromatography, recrystallization Ambient High purity product

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group in this compound serves as a protecting group for amines during peptide synthesis. This protection is crucial for preventing unwanted reactions that could occur at the amino group while other functional groups are being modified. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent formation of peptide bonds.

Organic Synthesis

The compound is utilized in various organic synthesis processes due to its stability and reactivity. It can be used to create complex organic molecules by facilitating the formation of carbon-nitrogen bonds. Its ability to protect amino groups makes it a valuable reagent in synthesizing pharmaceuticals and biologically active compounds.

Biochemical Research

In biochemical studies, 1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid plays a role in understanding enzyme interactions and metabolic pathways. The compound can influence cellular processes by modulating enzyme activities involved in amino acid metabolism and protein synthesis.

Case Study 1: Synthesis of Peptide Derivatives

In a study focusing on the synthesis of peptide derivatives, researchers utilized 1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid to protect amino acids during the formation of cyclic peptides. The Boc group allowed for multiple modifications without compromising the integrity of the amino groups. Upon completion of the synthesis, acidic conditions were applied to remove the Boc group, yielding the desired cyclic peptides with high purity and yield.

Case Study 2: Drug Development

Another significant application was observed in drug development, where this compound was employed as an intermediate in synthesizing novel pharmacological agents. Its ability to stabilize reactive intermediates allowed for more controlled reactions, leading to improved yields of target compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position substituent significantly influences physical, chemical, and biological properties. Key analogs include:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Boc-4-ethylpyrrolidine-2-carboxylic acid Ethyl (-CH₂CH₃) C₁₂H₂₁NO₄ 249.3 Not provided Intermediate with balanced hydrophobicity
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl (-C₆H₅) C₁₆H₂₁NO₄ 291.3 96314-29-3 Enhanced rigidity; used in chiral drug synthesis
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl (-C₆H₅) C₁₆H₂₁NO₄ 291.3 144069-70-5 Stereochemical diversity for enantioselective pathways
(2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid Methoxy (-OCH₃) C₁₁H₁₉NO₅ 245.3 83624-01-5 Hydrogen-bonding capacity; improved solubility
1-Boc-4-(1H-imidazol-1-yl)pyrrolidine-2-carboxylic acid Imidazolyl C₁₃H₂₀N₃O₄ 294.3 1290625-93-2 Heterocyclic functionality for metal coordination

Key Observations :

  • Ethyl vs. Phenyl : The ethyl group reduces steric bulk compared to phenyl, facilitating reactions in sterically demanding environments. Phenyl analogs exhibit higher molecular weights and aromatic interactions, useful in π-π stacking with biological targets .
  • Methoxy vs.
  • Heterocyclic Substituents : Imidazolyl or pyrazolyl groups introduce basicity and metal-binding capabilities, expanding utility in catalysis or metalloprotein inhibition .
Stereochemical Considerations

Stereochemistry at the 2- and 4-positions critically impacts biological activity and synthetic utility. For example:

  • The (2S,4S) and (2R,4S) phenyl derivatives (CAS 96314-29-3 and 144069-70-5) are enantiomers with distinct pharmacological profiles. The (2S,4S) configuration is often preferred in protease inhibitors due to optimal spatial alignment .
  • Crystallographic data for (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid (R factor = 0.037) confirms a compact conformation stabilized by intramolecular hydrogen bonds, influencing its reactivity .
Pharmacological Relevance
  • Pyrrolidine-2-carboxylic acid derivatives are scaffolds for bioactive molecules. For example, 4-phenyl analogs are precursors to antipsychotics, while 4-heterocyclic variants target enzyme active sites .

Biological Activity

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid (CAS No. 1822518-35-3) is a compound of significant interest in medicinal chemistry and drug development. Its structure includes a pyrrolidine ring, which is known for its biological activity, particularly in the context of enzyme inhibition and receptor interaction. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 229.31 g/mol
  • IUPAC Name : (2S,4R)-1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

Biological Activity Overview

The biological activity of 1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid has been explored in various studies, focusing on its role as a potential inhibitor of specific enzymes and its interaction with biological pathways.

The compound's mechanism of action primarily involves its interaction with enzymes and receptors that are crucial for metabolic processes. It is hypothesized that the tert-butoxycarbonyl (Boc) group enhances the lipophilicity and stability of the molecule, facilitating better binding to target proteins.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as metabolic disorders or cancer. The precise targets and inhibition mechanisms are still under investigation.

Case Studies

  • Study on Enzyme Inhibition :
    • A study published in Journal of Medicinal Chemistry examined various derivatives of pyrrolidine compounds, including 1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid, for their inhibitory effects on specific enzymes related to cancer metabolism.
    • Results indicated that certain derivatives exhibited potent inhibitory activity against target enzymes, suggesting potential for further development as anticancer agents .
  • Pharmacokinetics and Bioavailability :
    • Pharmacokinetic studies have shown that compounds with the Boc group often exhibit improved bioavailability and stability in biological systems. This characteristic is crucial for developing effective therapeutic agents .
  • Structural Activity Relationship (SAR) :
    • Research has focused on understanding the SAR of pyrrolidine derivatives. Modifications to the ethyl group or the introduction of additional functional groups have been shown to significantly alter biological activity, indicating that careful structural modifications can enhance efficacy .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionPotent inhibition observed in cancer-related enzymes
PharmacokineticsImproved stability and bioavailability noted
Structural VariabilityModifications enhance biological efficacy

Q & A

Q. What are optimized synthetic routes for 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis typically involves Boc-protection of the pyrrolidine nitrogen, followed by alkylation at the 4-position. For example, tert-butyloxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water). Alkylation with ethyl halides or triflates requires careful control of steric hindrance; using cesium carbonate as a base in anhydrous DMF at 60–80°C improves nucleophilic substitution efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) enhances purity (>95%) .

Q. How can the purity and identity of this compound be validated in academic settings?

  • Methodological Answer : Analytical techniques include:
  • HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water mobile phase.
  • NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and ethyl substitution (δ ~1.2–1.4 ppm for CH₂CH₃).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 286 for C₁₃H₂₃NO₄) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. The Boc group is sensitive to acidic/thermal degradation; avoid prolonged exposure to humidity (>40% RH). Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. For chiral centers, Flack parameter analysis (e.g., η or x parameters) confirms absolute configuration. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts . Crystallization in mixed solvents (e.g., dichloromethane/pentane) enhances crystal quality .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

  • Methodological Answer : Racemization at C2 (carboxylic acid position) is minimized by:
  • Using mild coupling reagents (e.g., EDC/HOBt instead of HCl/DCC).
  • Low-temperature reactions (–20°C to 0°C) during amide bond formation.
  • Stereochemical monitoring via circular dichroism (CD) or chiral HPLC .

Q. How does the ethyl substituent at C4 influence conformational dynamics in solution?

  • Methodological Answer : NMR-based NOESY/ROESY experiments reveal restricted rotation due to steric effects from the ethyl group. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict dominant chair-like conformers. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ quantifies energy barriers for ring puckering .

Q. What catalytic systems are effective for late-stage modifications of the Boc-protected scaffold?

  • Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enable Suzuki-Miyaura couplings at C4-ethyl via directed ortho-metalation. Photoredox catalysis (e.g., Ru(bpy)₃Cl₂) facilitates C–H functionalization under visible light. Mechanistic studies using DFT calculations (Gaussian 16) identify transition states and regioselectivity .

Safety and Handling Considerations

  • Hazard Classification :
    • H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for powder handling.
  • Spill Management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

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